molecular formula C8H9F2NO B2749736 2-(2,2-Difluoroethoxy)-3-methylpyridine CAS No. 2197877-09-9

2-(2,2-Difluoroethoxy)-3-methylpyridine

Cat. No.: B2749736
CAS No.: 2197877-09-9
M. Wt: 173.163
InChI Key: ZEJYTVPZCXYPKY-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-3-methylpyridine is an organic compound characterized by the presence of a difluoroethoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-3-methylpyridine typically involves the reaction of 3-methylpyridine with 2,2-difluoroethanol under specific conditions. One common method involves dissolving 3-methylpyridine and 2,2-difluoroethanol in a suitable solvent such as tetraethylene glycol dimethyl ether. The reaction mixture is then heated to around 140°C in the presence of a base like sodium hydroxide. After stirring for several hours, the product is isolated by filtration and purified through distillation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,2-Difluoroethoxy)-3-methylpyridine exerts its effects involves interactions with specific molecular targets. The difluoroethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethoxy)ethanol
  • 2-(2,2-Difluoroethoxy)ethan-1-ol
  • Hexakis(2,2-difluoroethoxy)phosphazene

Uniqueness

2-(2,2-Difluoroethoxy)-3-methylpyridine is unique due to the presence of both a difluoroethoxy group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-6-3-2-4-11-8(6)12-5-7(9)10/h2-4,7H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJYTVPZCXYPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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